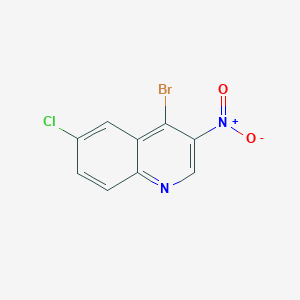
4-Bromo-6-chloro-3-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-chloro-3-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrClN2O2 It is a derivative of quinoline, which is a nitrogen-containing aromatic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-3-nitroquinoline typically involves multi-step procedures. One common method includes the bromination and chlorination of 3-nitroquinoline. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the quinoline ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions, making the process more cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
4-Bromo-6-chloro-3-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form quinoline derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.
Reduction: Formation of 4-amino-6-chloro-3-nitroquinoline.
Oxidation: Formation of quinoline N-oxides or other oxidized derivatives.
科学的研究の応用
4-Bromo-6-chloro-3-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigated for its biological activity and potential as an antimicrobial or anticancer agent.
作用機序
The mechanism of action of 4-Bromo-6-chloro-3-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine atoms may also contribute to the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.
類似化合物との比較
Similar Compounds
6-Bromo-4-chloroquinoline: Lacks the nitro group, which may result in different reactivity and biological activity.
4-Chloro-6-nitroquinoline: Lacks the bromine atom, affecting its chemical properties and applications.
3-Nitroquinoline: Lacks both bromine and chlorine atoms, making it less reactive in certain substitution reactions.
Uniqueness
4-Bromo-6-chloro-3-nitroquinoline is unique due to the presence of both bromine and chlorine atoms along with the nitro group. This combination of substituents provides a distinct reactivity profile and potential for diverse applications in various fields of research.
特性
分子式 |
C9H4BrClN2O2 |
|---|---|
分子量 |
287.50 g/mol |
IUPAC名 |
4-bromo-6-chloro-3-nitroquinoline |
InChI |
InChI=1S/C9H4BrClN2O2/c10-9-6-3-5(11)1-2-7(6)12-4-8(9)13(14)15/h1-4H |
InChIキー |
XBFLEQPTTDNRKB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(C(=C2C=C1Cl)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















